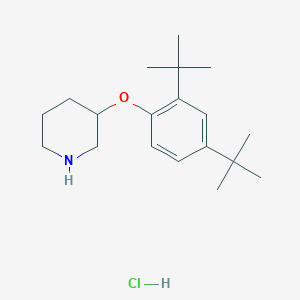![molecular formula C15H23Cl2NO B1397644 3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride CAS No. 1219972-71-0](/img/structure/B1397644.png)
3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride
描述
3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological properties and applications. It is characterized by its molecular formula C16H25Cl2NO and a molecular weight of 318.3 g/mol.
准备方法
The synthesis of 3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride typically involves the reaction of 2-(sec-butyl)-4-chlorophenol with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter receptors or other molecular targets.
Industry: It is utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and other cellular processes .
相似化合物的比较
3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride can be compared with other similar compounds, such as:
3-{2-[4-(sec-Butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride: This compound has a similar structure but differs in the position of the substituents on the phenoxy group.
3-{2-[2-(sec-Butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride: Another structurally related compound with variations in the alkyl chain length and position.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
属性
IUPAC Name |
3-(2-butan-2-yl-4-chlorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-3-11(2)14-9-12(16)6-7-15(14)18-13-5-4-8-17-10-13;/h6-7,9,11,13,17H,3-5,8,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWJMAVOTZJYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)Cl)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397564.png)
![3-[(2,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397565.png)
![2-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride](/img/structure/B1397566.png)
![4-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397567.png)
![4-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397570.png)
![2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397571.png)
![3-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397574.png)
![4-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397575.png)
![2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397577.png)
![3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397578.png)
![2-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397579.png)
![3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397580.png)
![3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397581.png)

